molecular formula C7H10O2 B145871 3-Hydroxy-4-methylcyclohex-2-en-1-one CAS No. 136113-96-7

3-Hydroxy-4-methylcyclohex-2-en-1-one

Cat. No. B145871
M. Wt: 126.15 g/mol
InChI Key: MMAISPBNIWWZHP-UHFFFAOYSA-N
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Description

The compound 3-Hydroxy-4-methylcyclohex-2-en-1-one is a derivative of cyclohexenone, which is a key intermediate in the synthesis of various pharmacologically active compounds and natural products. The molecular structure of this compound includes a cyclohexene ring with a hydroxy group and a methyl group attached, providing a platform for further chemical modifications.

Synthesis Analysis

Several methods have been developed for synthesizing derivatives of cyclohexenone. A chemoenzymatic synthesis route has been described for the enantiomers of 4-hydroxycyclohex-2-en-1-one, starting from 3-methoxycyclohex-2-en-1-one, involving manganese(III) acetate-mediated acetoxylation and enzyme-mediated hydrolysis, yielding high enantiomeric excesses . Another approach involves the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals to produce various substituted cyclohexenones . Additionally, a one-pot three-component synthesis under ultrasound has been reported for the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives, highlighting the advantages of high yields and mild reaction conditions .

Molecular Structure Analysis

The molecular and crystal structures of cyclohexenone derivatives have been studied using X-ray diffraction analysis. For instance, the 4-hydroxy derivative of a substituted cyclohexanone was found to have an asymmetric chair conformation with significant flattening of the enone fragment and the cyclohexanone ring10. These structural insights are crucial for understanding the reactivity and interaction of these molecules in various chemical environments.

Chemical Reactions Analysis

Cyclohexenone derivatives undergo a variety of chemical reactions. Base-catalyzed domino double Michael reactions have been used to synthesize polysubstituted 3-alkanoyl-4-hydroxycyclohex-3-enes with excellent diastereoselectivity . The addition of hydroxyl radicals to the ipso positions of alkyl-substituted aromatics has been studied, leading to the production of hydroxycyclohexadienones . Furthermore, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids through selective transformations of enone cycloadducts demonstrates the versatility of cyclohexenone derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy and methyl groups can affect the compound's solubility, boiling point, and reactivity. The synthesis of methyl-substituted hydroxycyclohexenones, for example, involves the introduction of oxygen atoms as acetates followed by regioselective monohydrolysis, which can influence the compound's physical properties . The study of these properties is essential for the application of these compounds in various fields, including medicinal chemistry and material science.

properties

IUPAC Name

3-hydroxy-4-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAISPBNIWWZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-one,3-hydroxy-6-methyl-(9CI)

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